N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with N-ethyl-N-phenylacetamide under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with molecular targets in biological systems. The benzimidazole core can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects . The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules .
Comparison with Similar Compounds
N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Albendazole: Another anthelmintic agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structure, which may confer distinct pharmacological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(14-9-5-4-6-10-14)16(22)12-23-18-19-15-11-7-8-13(2)17(15)20-18/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
NWHYVEPSPZHWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.